molecular formula C17H15FN4O2 B2636977 (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone CAS No. 2034276-85-0

(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

Cat. No.: B2636977
CAS No.: 2034276-85-0
M. Wt: 326.331
InChI Key: CWJNCGMYVOCQER-UHFFFAOYSA-N
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Description

The compound (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone features a hybrid structure combining a pyrrolidine ring substituted with a 1,2,4-oxadiazole moiety and a methanone-linked 4-fluorophenyl-pyrrole group. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, which are advantageous in drug design .

Properties

IUPAC Name

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c18-14-3-1-11(2-4-14)13-7-15(19-8-13)17(23)22-6-5-12(9-22)16-20-10-24-21-16/h1-4,7-8,10,12,19H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJNCGMYVOCQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the oxadiazole ring through the cyclization of appropriate precursors. This is followed by the introduction of the pyrrolidine and pyrrole rings via nucleophilic substitution and cyclization reactions. The final step often involves the coupling of the fluorophenyl group to the pyrrole ring using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It may serve as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on structural features, substituent effects, and inferred properties.

Oxadiazole-Pyrrolidine Derivatives

describes compounds 1a and 1b , which share the 1,2,4-oxadiazole-pyrrolidine core but differ in substituents:

  • 1a/1b : 5-[2-[(3R/S)-1-(2-phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole.
  • Target Compound: Replaces the pyridyl and phenylethyl groups with a 4-fluorophenyl-pyrrole methanone.

Key Differences :

Aromatic Substituents : The pyridyl group in 1a/1b may engage in π-π stacking or hydrogen bonding, whereas the 4-fluorophenyl group in the target compound enhances lipophilicity and electron-withdrawing effects .

Fluorophenyl-Containing Analogues

includes Example 64, a pyrazolo-pyrimidine chromenone derivative with a 4-fluorophenyl group and methanone ester:

  • Example 64: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate.
  • Target Compound: Shares the 4-fluorophenyl group but lacks the chromenone core.

Key Differences :

Core Structure: The chromenone in Example 64 provides a planar, conjugated system for target binding, while the pyrrolidine-oxadiazole-pyrrole system in the target compound offers three-dimensional flexibility.

Fluorine Positioning : The target compound’s para-fluorine on the phenyl group may optimize steric and electronic effects compared to meta-fluorine in Example 64 .

Structural and Functional Data Table

Compound Core Structure Substituents Molecular Weight (g/mol) Notable Properties (Inferred)
Target Compound Oxadiazole-pyrrolidine methanone 4-fluorophenyl-pyrrole ~383.37 (calculated) High lipophilicity, metabolic stability
1a/1b () Oxadiazole-pyrrolidine Phenylethyl, pyridyl ~405.45 (estimated) Potential antiviral activity
Example 64 () Pyrazolo-pyrimidine chromenone 3-fluorophenyl, methanone ester 536.4 High melting point (303–306°C)

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods in (e.g., coupling pyrrolidin-3-ol derivatives with oxadiazole precursors) but requires regioselective fluorophenyl-pyrrole incorporation .
  • The methanone group may further modulate target binding .
  • Thermal Stability: Example 64’s high melting point (303–306°C) implies that fluorophenyl-methanone systems may enhance thermal stability, a trait possibly shared by the target compound .

Biological Activity

The compound (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a novel synthetic molecule that incorporates a pyrrolidine and an oxadiazole moiety. This compound has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The oxadiazole ring is known for its diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H17FN4O\text{C}_{18}\text{H}_{17}\text{F}\text{N}_4\text{O}

This compound features a pyrrolidine ring linked to a 1,2,4-oxadiazole and a fluorophenyl group. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing oxadiazole rings exhibit a wide range of biological activities. These include:

  • Anticancer Activity : Oxadiazole derivatives have been reported to show cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Studies have highlighted their effectiveness against bacteria and fungi.
  • Anti-inflammatory Effects : Some derivatives exhibit significant anti-inflammatory activity.

Anticancer Activity

A study evaluated the cytotoxic effects of various oxadiazole derivatives on different cancer cell lines. The compound demonstrated significant inhibitory effects on cell proliferation, with IC50 values indicating potent activity against human colon adenocarcinoma (HT-29) and human breast cancer (MCF-7) cell lines.

CompoundCell LineIC50 (µM)
This compoundHT-2915.6
This compoundMCF-712.8

Antimicrobial Activity

The compound also exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays revealed minimum inhibitory concentration (MIC) values that suggest its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

In animal models, the compound showed promising anti-inflammatory effects. It was evaluated using the carrageenan-induced paw edema model, demonstrating a reduction in edema comparable to standard anti-inflammatory drugs.

Case Studies

Several studies have investigated similar compounds with oxadiazole structures. For instance:

  • Study on GPBAR1 Agonists : Research focusing on GPBAR1 agonists highlighted the importance of oxadiazole derivatives in metabolic disease treatment, suggesting that modifications can enhance selectivity and potency .
  • Thiadiazoles as Tuberculosis Inhibitors : A related study found that pyrrolyl thiadiazoles exhibited significant antitubercular activity, indicating that structural modifications in similar heterocycles could lead to enhanced biological profiles .

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